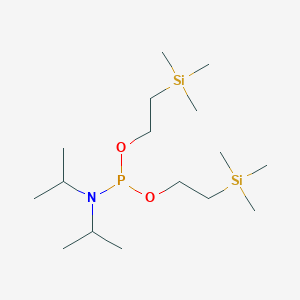

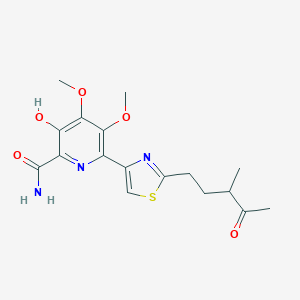

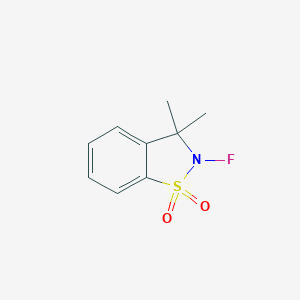

1-(Pyrrolidin-2-ylmethyl)piperidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-(pyrrolidin-1-yl)piperidine and other derivatives, involves novel methods that are important in medicinal chemistry. For instance, a novel method based on exhaustive catalytic hydrogenation for synthesizing conformationally rigid diamines demonstrates the importance of these compounds in research, offering an alternative to complex multi-stage modifications (Smaliy et al., 2011). Additionally, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine highlights the diverse synthetic routes available for these compounds (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyrrolidin-2-ylmethyl)piperidine is characterized by their conformational rigidity, which is crucial for their biological activity. The structure of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate in small molecule anticancer drugs, showcases the complexity and importance of the molecular structure in pharmaceutical applications (Wang et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of pyrrolidine and piperidine derivatives are influenced by their functional groups and molecular structure. For example, the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues through alkylation of azoles with N-Cbz-prolinol mesylate demonstrates the versatility of these compounds in chemical synthesis (Zhersh et al., 2013).

Physical Properties Analysis

The physical properties of pyrrolidine and piperidine derivatives, such as solubility and melting point, are essential for their application in medicinal chemistry. The synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, which was synthesized using a one-spot method, illustrate the significance of understanding these properties for the development of new compounds (Wu Feng, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of pyrrolidine and piperidine derivatives are critical for their functionality in various applications. The synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohols through nickel-catalyzed enantioselective reductive cyclization of N-alkynones showcases the innovative approaches to manipulate the chemical properties of these compounds for specific outcomes (Liu et al., 2018).

Applications De Recherche Scientifique

Synthesis of Azoles

- Scientific Field: Organic Chemistry .

- Application Summary: “1-(Pyrrolidin-2-ylmethyl)piperidine” is used in the synthesis of 1H-azoles, including pyrazoles, imidazoles, and 1,2,4-triazoles .

- Methods of Application: The compound is used in the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .

- Results: The utility of the procedure has been demonstrated by multigram preparation of a 15-member building block mini-library for the lead-oriented synthesis of compound libraries .

Production of Rubber Accelerators

- Scientific Field: Industrial Chemistry .

- Application Summary: Piperidine derivatives, such as “1-(Pyrrolidin-2-ylmethyl)piperidine”, are used in the production of rubber accelerators .

- Results: The use of these compounds speeds up the vulcanization of rubber .

Inhibition of Oncogenic Kinases

Safety And Hazards

Orientations Futures

Future research directions could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as these compounds represent one of the most important synthetic medicinal blocks for drug construction . Additionally, the design of new pyrrolidine compounds with different biological profiles could be another area of interest .

Propriétés

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDBVVEYLMRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398324 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-2-ylmethyl)piperidine | |

CAS RN |

112906-37-3 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)